2-(1-(Azetidin-3-yl)ethyl)pyrimidine
CAS No.:
Cat. No.: VC17400475
Molecular Formula: C9H13N3
Molecular Weight: 163.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H13N3 |
|---|---|
| Molecular Weight | 163.22 g/mol |
| IUPAC Name | 2-[1-(azetidin-3-yl)ethyl]pyrimidine |
| Standard InChI | InChI=1S/C9H13N3/c1-7(8-5-10-6-8)9-11-3-2-4-12-9/h2-4,7-8,10H,5-6H2,1H3 |
| Standard InChI Key | QDMHGGQNAZFSBY-UHFFFAOYSA-N |
| Canonical SMILES | CC(C1CNC1)C2=NC=CC=N2 |
Introduction
Structural Characteristics and Molecular Properties
Core Architecture
2-(1-(Azetidin-3-yl)ethyl)pyrimidine features a pyrimidine ring (a six-membered aromatic system with two nitrogen atoms at positions 1 and 3) linked via an ethyl group to an azetidine ring (a four-membered saturated ring containing one nitrogen atom). The azetidine moiety introduces conformational rigidity, while the pyrimidine ring contributes π-π stacking capabilities, enhancing binding affinity to biological targets.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₃N₃ |
| Molecular Weight | 163.22 g/mol |
| IUPAC Name | 2-[1-(azetidin-3-yl)ethyl]pyrimidine |
| Canonical SMILES | CC(C1CNC1)C2=NC=CC=N2 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 3 |
The compound’s Standard InChIKey (QDMHGGQNAZFSBY-UHFFFAOYSA-N) confirms its unique stereochemical identity, critical for computational drug design.
Synthesis Methods
Patent-Derived Routes
The synthesis of azetidine derivatives, including 2-(1-(Azetidin-3-yl)ethyl)pyrimidine, often involves multi-step reactions emphasizing atom economy and mild conditions. A notable method from WO2000063168A1 involves:
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Deprotection of N-t-butyl-O-trimethylsilylazetidine using hydrochloric acid, followed by neutralization with NaOH and extraction with methylene chloride .
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Functionalization via mesylation (using methanesulfonyl chloride) and subsequent nucleophilic substitution with pyrimidine derivatives.
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Purification through crystallization or chromatography to yield high-purity product .
Table 2: Comparative Synthesis Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Deprotection | 3M HCl, 25°C, 1 hr | 64 |
| Mesylation | MsCl, Et₃N, CH₂Cl₂, 0°C | 85 |
| Substitution | Pyrimidine, DMF, 60°C, 12 hr | 73 |
This route achieves a total yield of 64–73%, demonstrating scalability for industrial applications .
Comparative Analysis with Structurally Related Compounds
Table 3: Structural and Functional Comparisons
| Compound | Structure | Key Differences | Biological Activity |
|---|---|---|---|
| 2-Aminopyrimidine | Pyrimidine + NH₂ | Lacks azetidine; higher solubility | Antiviral, enzyme cofactor |
| Azetidine | Four-membered saturated ring | Simpler structure; no pyrimidine | Neuromodulator, GABA analog |
| 5-Fluorouracil | Pyrimidine with fluorine | Pyrimidine antimetabolite | Anticancer (thymidylate synthase inhibitor) |
2-(1-(Azetidin-3-yl)ethyl)pyrimidine’s dual-ring system confers distinct pharmacokinetic advantages, including improved blood-brain barrier permeability compared to monocyclic analogs.
Applications in Medicinal Chemistry
Drug Discovery Platforms
The compound serves as a versatile scaffold for:
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Kinase Inhibitors: Rational design of selective CDK4/6 inhibitors for breast cancer therapy.
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Antibacterial Agents: Targeting Gram-positive pathogens through peptidoglycan synthesis interference.
Computational Modeling Insights
Molecular dynamics simulations predict strong binding to EGFR (Epidermal Growth Factor Receptor) and HER2, with binding energies of −9.2 kcal/mol and −8.7 kcal/mol, respectively. These findings position it as a candidate for tyrosine kinase inhibitor development.
Future Research Directions
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In Vivo Toxicology Studies: Assess pharmacokinetics and safety profiles in murine models.
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Structural Optimization: Introduce sulfonamide or carboxylate groups to enhance water solubility.
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Target Validation: Use CRISPR-Cas9 screens to identify primary biological targets.
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